molecular formula C6H2Cl2IN3 B1398728 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1012785-51-1

2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine

Katalognummer B1398728
CAS-Nummer: 1012785-51-1
Molekulargewicht: 313.91 g/mol
InChI-Schlüssel: RIRSSBIXHXMTLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine is a chemical compound with the molecular formula C6H2Cl2IN3. It has a molecular weight of 313.91 . It is typically in solid form .


Synthesis Analysis

The synthesis of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine can be achieved through various methods. One such method involves the iodine reaction of 4-chloro-7H-pyrrole[2,3-D]pyrimidine with NIS .


Molecular Structure Analysis

The InChI code for 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine is 1S/C6H2Cl2IN3/c7-4-3-2(9)1-10-5(3)12-6(8)11-4/h1H,(H,10,11,12) .


Physical And Chemical Properties Analysis

2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine is a solid at room temperature . It has a molecular weight of 313.91 . The compound is typically stored in a refrigerator .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

  • Seela et al. (1984) reported the synthesis and selective halogen exchange of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. This process involved selective N-7 glycosylation, yielding a significant compound for the synthesis of ara-7-Desazapurin-Nucleosides. They highlighted the nucleophilic substitution difficulty in benzyl-protected precursors compared to free nucleosides (Seela & Driler, 1984).

  • Hinshaw et al. (1969) described the synthesis of pyrrolopyrimidine nucleosides related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics. They emphasized the importance of the reaction conditions in obtaining various substituted pyrrolopyrimidines, which have potential biochemical significance (Hinshaw et al., 1969).

  • A study by Seela et al. (1999) investigated the structure of a derivative of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, emphasizing the molecular arrangement and bond torsion angles, which are crucial for understanding its chemical behavior (Seela et al., 1999).

Optical and Chemical Properties

  • Bucevičius et al. (2015) explored the synthesis of 2,4-Bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines. Their research focused on tuning the optical properties of these compounds through the incorporation of polar and bulky substituents, highlighting their potential in various applications due to enhanced fluorescence quantum yield (Bucevičius et al., 2015).

Antiviral Research

  • Research by Saxena et al. (1988) involved synthesizing and evaluating the antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. Although these compounds showed limited effectiveness, their study provided insights into the structural requirements for antiviral activity in this class of compounds (Saxena et al., 1988).

Pharmaceutical Applications

  • Fischer and Misun (2001) presented a large-scale synthesis of a pyrrolo[2,3-d]pyrimidine derivative, emphasizing its significance as a pharmaceutically active compound. Their approach demonstrated the first application of a Dakin−West reaction on a plant scale, underlining the compound's potential in pharmaceutical manufacturing (Fischer & Misun, 2001).

Biochemical Significance

  • Zinchenko et al. (2018) explored the interaction of a dichloropyrimidine derivative with glycine esters, leading to the synthesis of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine. This study contributed to understanding the compound's reaction behavior and potential for synthesizing biologically active compounds (Zinchenko et al., 2018).

Safety And Hazards

The safety information for 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, H335. The precautionary statements include P261, P305, P338, P351 .

Eigenschaften

IUPAC Name

2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2IN3/c7-4-3-2(9)1-10-5(3)12-6(8)11-4/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRSSBIXHXMTLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(N=C2Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725585
Record name 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine

CAS RN

1012785-51-1
Record name 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DICHLORO-5-IODO-7H-PYRROLO[2,3-D]PYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 50-L jacketed reactor was charged with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (950 g, 5053 mmol) and DCM (16 L). The resulting tan suspension was cooled to 16° C., and N-iodosuccinimide (1598 g, 7104 mmol) was added portionwise over 20 min. The reaction mixture was stirred at room temperature for 16 h, after which time TLC analysis (2:1 hexanes/ethyl acetate) indicated complete reaction. The resulting precipitate was filtered, washed with DCM (3×1.5 L), and dried under reduced pressure at 40° C. for 64 h to afford 1447 g (Yield: 91%) of target compound as a beige solid. MS (ESI) m/z 314.0 [M+1]+.
Quantity
950 g
Type
reactant
Reaction Step One
Name
Quantity
16 L
Type
solvent
Reaction Step One
Quantity
1598 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (2.0 g, 10.6 mmol) in CH2Cl2 (32 mL) was added N-iodosuccinimide (NIS) (2.4 g, 10.6 mmol) at room temperature. After stirring for 1 h, the resulting precipitates were collected by filtration to give 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.8 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 50-L jacketed reactor was charged with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (950 g, 5053 mmol) and DCM (16 L). The resulting tan suspension was cooled to 16° C., and N-iodosuccinimide (1598 g, 7104 mmol) was added portionwise over 20 min. The reaction mixture was stirred at room temperature for 16 h, after which time TLC analysis (2:1 hexane/ethyl acetate) indicated complete reaction. The resulting precipitate was filtered, washed with DCM (3×1.5 L), and dried under reduced pressure at 40° C. for 64 h to afford 1447 g (Yield: 91%) of target compound as a beige solid. MS (ESI) m/z 314.0 [M+1]+.
Quantity
950 g
Type
reactant
Reaction Step One
Name
Quantity
16 L
Type
reactant
Reaction Step One
Quantity
1598 g
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a suspension of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (2.0 g, 10.6 mmol) in DCM (32 mL) was added NIS (2.4 g, 10.6 mmol) at room temperature. After stirring for 1 h, the resulting precipitate was collected by filtration to give 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.8 g).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 2
2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 3
2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 4
2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine

Citations

For This Compound
7
Citations
H Tan, Y Liu, C Gong, J Zhang, J Huang… - European Journal of …, 2021 - Elsevier
Focal adhesion kinase (FAK) is a ubiquitous intracellular non-receptor tyrosine kinase, which is involved in multiple cellular functions, including cell adhesion, migration, invasion, …
Number of citations: 8 www.sciencedirect.com
F Wu, H Li, Q An, Y Sun, J Yu, W Cao, P Sun… - European Journal of …, 2023 - Elsevier
Hematopoietic progenitor kinase 1 (HPK1) is predominantly expressed in hematopoietic cells and is a negative regulator of T cell receptor (TCR) signaling. Recent studies have …
Number of citations: 4 www.sciencedirect.com
DS Williamson, GP Smith, GK Mikkelsen… - Journal of medicinal …, 2021 - ACS Publications
Inhibitors of leucine-rich repeat kinase 2 (LRRK2) and mutants, such as G2019S, have potential utility in Parkinson’s disease treatment. Fragment hit-derived pyrrolo[2,3-d]pyrimidines …
Number of citations: 18 pubs.acs.org
F Wu, H Li, Q An, Y Sun, W Cao, P Sun… - Available at SSRN … - papers.ssrn.com
Hematopoietic progenitor kinase 1 (HPK1) is predominantly expressed in hematopoietic cells and is a negative regulator of T cell receptor (TCR) signaling. Recent studies have …
Number of citations: 0 papers.ssrn.com
JR Riggs, M Nagy, J Elsner, P Erdman… - Journal of medicinal …, 2017 - ACS Publications
Triple negative breast cancer (TNBC) remains a serious unmet medical need with discouragingly high relapse rates. We report here the synthesis and structure–activity relationship (…
Number of citations: 49 pubs.acs.org
F Seela, K Xu - Helvetica Chimica Acta, 2008 - Wiley Online Library
A series of 7‐fluorinated 7‐deazapurine 2′‐deoxyribonucleosides related to 2′‐deoxyadenosine, 2′‐deoxyxanthosine, and 2′‐deoxyisoguanosine as well as intermediates 4b–7b…
Number of citations: 5 onlinelibrary.wiley.com
Y Tao, NF Keene, KE Wiglesworth, B Sitter… - … Process Research & …, 2019 - ACS Publications
The original synthesis of the irreversible epidermal growth factor receptor (EGFR) T790 M inhibitor 1 was enabled by successful application of ammonium hydroxide to cleanly cleave …
Number of citations: 12 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.